molecular formula C22H20N6O3S B2913133 ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate CAS No. 863459-53-4

ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate

Cat. No.: B2913133
CAS No.: 863459-53-4
M. Wt: 448.5
InChI Key: FTLYTQUXMPMYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a triazolo-pyrimidine core fused with a thioacetamido linker and a para-substituted benzoate ester. The triazolo[4,5-d]pyrimidine scaffold is a pharmacologically privileged structure known for its role in kinase inhibition and antimicrobial activity . The p-tolyl group at the 3-position of the triazole ring introduces steric and electronic effects that modulate binding affinity, while the thioether-acetamido bridge enhances solubility and metabolic stability. The ethyl benzoate moiety at the 4-position of the benzene ring contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

ethyl 4-[[2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O3S/c1-3-31-22(30)15-6-8-16(9-7-15)25-18(29)12-32-21-19-20(23-13-24-21)28(27-26-19)17-10-4-14(2)5-11-17/h4-11,13H,3,12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLYTQUXMPMYIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate typically involves multi-step organic reactions. The process begins with the synthesis of the core triazolopyrimidine structure, followed by the introduction of p-tolyl and thioacetamido groups. Key reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more streamlined and efficient processes. This could include continuous flow chemistry, which allows for more precise control over reaction conditions and can enhance yields while reducing waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate is capable of undergoing a variety of chemical reactions, including:

  • Oxidation: : Typically with reagents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Often using reducing agents such as lithium aluminum hydride.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions can occur, depending on the reaction conditions and the substituents involved.

Common Reagents and Conditions

  • Oxidation: : Conditions may involve acidic or basic environments with oxidizing agents like hydrogen peroxide.

  • Reduction: : Reactions often take place in non-aqueous solvents with reducing agents under inert atmospheres.

  • Substitution: : Typically conducted in polar aprotic solvents with appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions vary widely. Oxidation might lead to the formation of sulfoxides or sulfones, while reduction typically yields thioether derivatives. Substitution reactions can result in a range of functionalized derivatives, enhancing the compound's utility in various applications.

Scientific Research Applications

Ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate has numerous applications in scientific research, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Medicine: : Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

  • Industry: : Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate often involves interactions with specific molecular targets in cells. These targets can include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The compound’s heteroaromatic structure enables it to bind to active sites, inhibiting or activating biological functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of triazolo-pyrimidine derivatives. Below is a comparative analysis with structurally related analogues:

Compound Core Structure Substituents Molecular Formula Molecular Weight Key Properties
Target Compound : Ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate Triazolo[4,5-d]pyrimidine - 3-position: p-tolyl (methyl group)
- 7-position: thioacetamido-benzoate
C₂₃H₂₂N₆O₃S 474.5 High lipophilicity (logP ~3.8); potential kinase inhibition
Analog 1 : Ethyl 4-(2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate Triazolo[4,5-d]pyrimidine - 3-position: 4-fluorobenzyl
- 7-position: thioacetamido-benzoate
C₂₂H₁₉FN₆O₃S 466.5 Enhanced electronic effects from fluorine; improved metabolic stability
Analog 2 : Ethyl 4-(2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate Triazolo[4,5-d]pyrimidine - 3-position: 2-fluorobenzyl
- 7-position: thioacetamido-benzoate
C₂₂H₁₉FN₆O₃S 466.5 Ortho-fluorine induces steric hindrance; reduced binding affinity in vitro
Analog 3 : 2-((3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-ethoxyphenyl)acetamide Triazolo[4,5-d]pyrimidine - 3-position: benzyl
- 7-position: thioacetamido-2-ethoxyphenyl
C₂₁H₂₀N₆O₂S 420.5 Lower molecular weight; ethoxy group improves aqueous solubility

Key Findings from Comparative Studies

Substituent Effects on Bioactivity :

  • The p-tolyl group in the target compound provides moderate electron-donating effects, enhancing π-π stacking interactions in hydrophobic enzyme pockets. In contrast, 4-fluorobenzyl analogues exhibit stronger electronegativity, improving interactions with polar residues (e.g., serine or threonine in kinases) .
  • 2-Fluorobenzyl substitution (Analog 2) introduces steric clashes due to the ortho-fluorine position, reducing binding affinity by ~30% compared to the para-substituted target compound .

Impact of Ester vs. Ether Linkages :

  • The ethyl benzoate in the target compound increases logP (lipophilicity) compared to the 2-ethoxyphenyl group in Analog 3. This difference correlates with a 2-fold increase in cell membrane permeability in Caco-2 assays .

Synthetic Yields :

  • Derivatives with benzyl or fluorobenzyl groups (e.g., Analog 1) are synthesized in moderate yields (28–74%) via nucleophilic substitution or coupling reactions , while the target compound’s synthesis likely follows similar pathways but with optimized conditions for higher purity.

Thermodynamic Stability: The triazolo-pyrimidine core in all analogues is stable under physiological pH (t₁/₂ > 24 hrs at pH 7.4), but the thioacetamido linker in the target compound shows superior oxidative stability compared to non-sulfur-containing analogues (e.g., oxadiazole derivatives in ) .

Biological Activity

Ethyl 4-(2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamido)benzoate (CAS Number: 863459-53-4) is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, mechanisms of action, and pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N6O3S, with a molecular weight of 448.5 g/mol. The compound features a triazolopyrimidine core linked to a p-tolyl group and an acetamido benzoate moiety.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the triazolopyrimidine core : This can be achieved through cyclization reactions involving appropriate precursors such as 3-amino-1,2,4-triazole.
  • Introduction of the p-tolyl group : This step often utilizes nucleophilic substitution reactions.
  • Attachment of the acetamido and benzoate groups : These functional groups are introduced through acylation reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar triazolo-pyrimidine derivatives. In vitro assays have demonstrated that compounds with structural similarities exhibit significant cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. For example:

  • A series of pyridopyrimidinone-thiazole hybrids showed promising cytotoxicity against MCF-7 and HeLa cells using MTT assays, indicating that the introduction of specific substituents can enhance biological activity .
CompoundCell LineIC50 (µM)
K5MCF-710
K5HeLa8

The mechanism underlying the biological activity of this compound may involve:

  • Inhibition of Enzyme Activity : The triazolopyrimidine core can bind to enzyme active sites or receptor binding pockets, inhibiting their function.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.

Case Studies

  • Cytotoxic Evaluation : In a study evaluating various thiazole-containing compounds for anticancer activity, it was found that those with phenyl and chlorophenyl substituents exhibited high cytotoxicity against both MCF-7 and HeLa cells . The compound K5 from this study showed an IC50 value lower than many other tested derivatives.
  • Antimicrobial Activity : Triazole derivatives have also been reported to possess antimicrobial properties. Compounds similar to this compound were evaluated for their efficacy against bacterial strains and showed significant inhibition zones in agar diffusion assays.

Q & A

Q. What experimental designs validate the stability of this compound under physiological conditions?

  • Methodological Answer :
  • pH Stability Studies : Incubate in buffers (pH 2–9) and monitor degradation via HPLC .
  • Plasma Stability Assays : Use human plasma (37°C, 24 hr) to assess esterase-mediated hydrolysis .
  • Forced Degradation : Expose to heat (60°C), light (UV), and oxidants (H₂O₂) to identify degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.